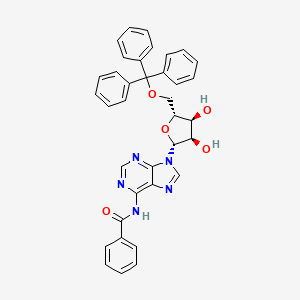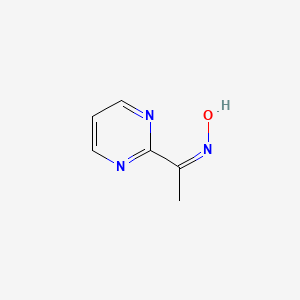
(Z)-1-(Pyrimidin-2-yl)ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(Pyrimidin-2-yl)ethanoneoxime is an organic compound characterized by the presence of a pyrimidine ring attached to an ethanoneoxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime typically involves the reaction of pyrimidine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve pyrimidine-2-carbaldehyde in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium acetate.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: While specific industrial production methods for (Z)-1-(Pyrimidin-2-yl)ethanoneoxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-1-(Pyrimidin-2-yl)ethanoneoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-1-(Pyrimidin-2-yl)ethanoneoxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-2-carbaldehyde: A precursor in the synthesis of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime.
Pyrimidine-2-ylamine: Another derivative of pyrimidine with different functional groups.
Pyrimidine-2-ylmethanol: A compound with a hydroxyl group instead of an oxime group.
Uniqueness: (Z)-1-(Pyrimidin-2-yl)ethanoneoxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C6H7N3O |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
(NZ)-N-(1-pyrimidin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-7-3-2-4-8-6/h2-4,10H,1H3/b9-5- |
InChI-Schlüssel |
XJYKGFXWZAXNBO-UITAMQMPSA-N |
Isomerische SMILES |
C/C(=N/O)/C1=NC=CC=N1 |
Kanonische SMILES |
CC(=NO)C1=NC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


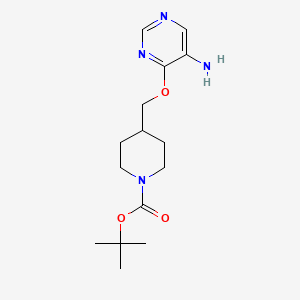
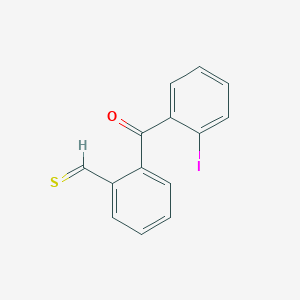
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)
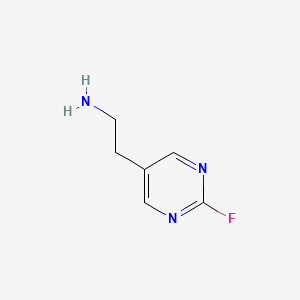


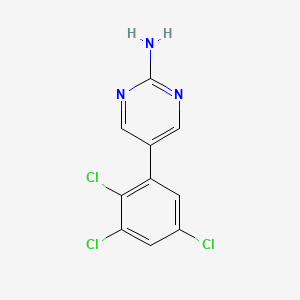
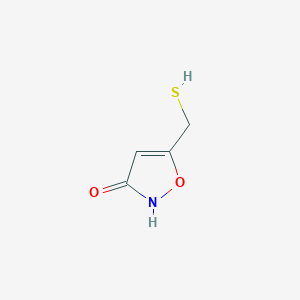
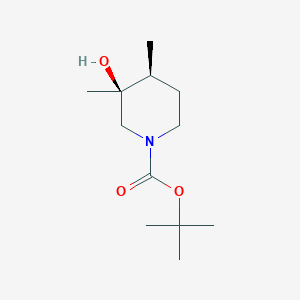
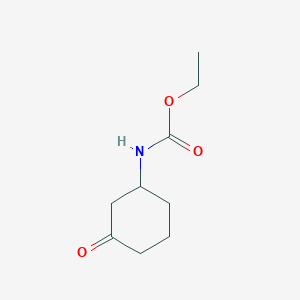

![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)

